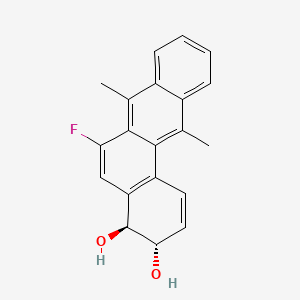
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of reactions including halogenation, methylation, and cyclization to form the desired polycyclic structure. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the aromatic rings.
科学研究应用
Chemistry
In chemistry, (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. It can also serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to investigate the interactions between PAHs and biological macromolecules such as DNA and proteins. Studies on its toxicity and metabolic pathways can provide insights into the environmental and health impacts of PAHs.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to intercalate into DNA, potentially causing mutations or inhibiting DNA replication. It may also interact with proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as benzo(a)pyrene, chrysene, and fluoranthene. These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness
What sets (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of fluorine and methyl groups may enhance its stability and modify its electronic properties, making it a unique compound for various applications.
属性
CAS 编号 |
80756-92-9 |
|---|---|
分子式 |
C20H17FO2 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
(3S,4S)-6-fluoro-7,12-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-12-5-3-4-6-13(12)11(2)19-16(21)9-15-14(18(10)19)7-8-17(22)20(15)23/h3-9,17,20,22-23H,1-2H3/t17-,20-/m0/s1 |
InChI 键 |
SHFOMBFUQVKYGO-PXNSSMCTSA-N |
手性 SMILES |
CC1=C2C3=C(C=C(C2=C(C4=CC=CC=C14)C)F)[C@@H]([C@H](C=C3)O)O |
规范 SMILES |
CC1=C2C3=C(C=C(C2=C(C4=CC=CC=C14)C)F)C(C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)
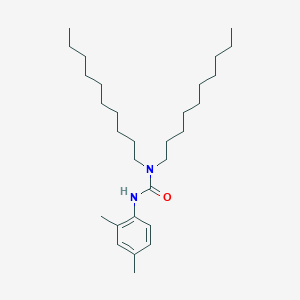
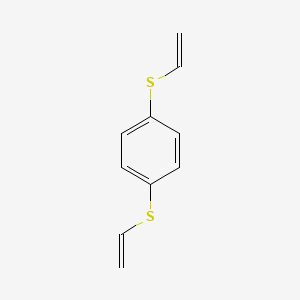
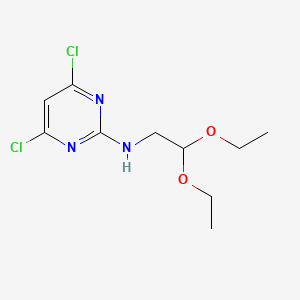
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
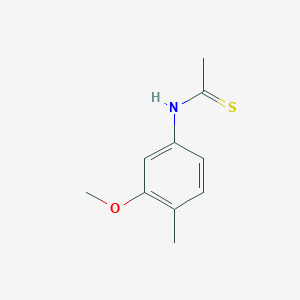
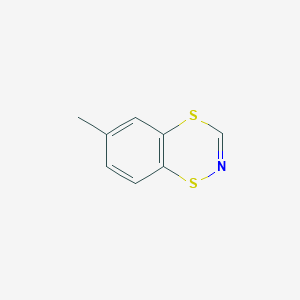
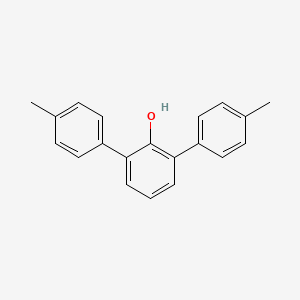
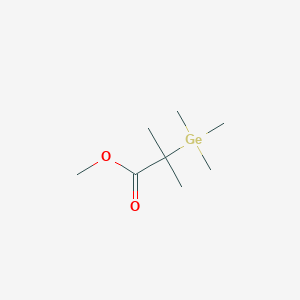
![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
